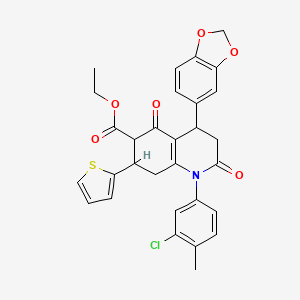![molecular formula C26H19NO3 B4322205 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322205.png)
10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-arylation Reaction: The process begins with the N-arylation of 2-aminophenol with a suitable aryl halide to form N-arylated 2-aminophenol.
Intramolecular Cyclization: The N-arylated 2-aminophenol undergoes intramolecular cyclization with a benzyl halide to form the oxazepine ring.
Phenoxy Substitution: The final step involves the substitution of a phenoxy group at the 3-position of the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzyl and phenoxy groups.
10-benzyl-3-methoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group instead of a phenoxy group.
10-benzyl-3-ethoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an ethoxy group instead of a phenoxy group.
Uniqueness
10-benzyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenoxy groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-benzyl-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-26-22-16-15-21(29-20-11-5-2-6-12-20)17-25(22)30-24-14-8-7-13-23(24)27(26)18-19-9-3-1-4-10-19/h1-17H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTWHCPKOWRIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC4=C(C2=O)C=CC(=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[METHYL-2-NITRO-4-(TRIFLUOROMETHYL)ANILINO]-1,2,3,4,5-HEXANEPENTAOL](/img/structure/B4322124.png)
![1-[2-(4-BROMOPHENYL)-2-METHYL-5-PHENYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4322131.png)
![1-ADAMANTYL[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1,3,4,9-TETRAHYDRO-2H-BETA-CARBOLIN-2-YL]METHANONE](/img/structure/B4322143.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4322147.png)
methanone](/img/structure/B4322154.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2,5-dioxo-7-(2-thienyl)-1-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B4322165.png)
![5-[(3,5-dibromo-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B4322181.png)
![1,3-bis(3-methylphenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322187.png)
![3-(4-bromophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322191.png)
![(3Z)-3-({5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLENE)-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITROINDOLINE](/img/structure/B4322197.png)
![ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4322213.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B4322227.png)
![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4322228.png)
